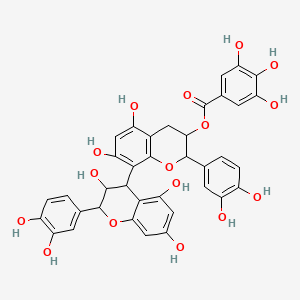

ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate

Description

Properties

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Monomer Preparation and Protection

Epicatechin monomers are functionalized at reactive hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or acetyl protecting groups to direct coupling efficiency. The C-3 galloyl moiety is introduced prior to dimerization through esterification with gallic acid derivatives, employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. Nuclear magnetic resonance (NMR) studies confirm complete galloylation at the 3'-position, with characteristic shifts observed at δ 6.90–7.20 ppm for aromatic protons and δ 4.80–5.10 ppm for the anomeric carbon.

Oxidative Dimerization Strategy

Controlled oxidative coupling represents the most effective route for forming the 4alpha→8 interflavan bond. The patent methodology utilizes lithium hydride (LiH) in tetrahydrofuran (THF) under argon atmosphere, facilitating deprotonation at the C-8 position of the electrophilic monomer (Table 1).

Table 1: Optimized Reaction Conditions for Dimerization

| Parameter | Specification |

|---|---|

| Catalyst | Lithium hydride (1.2 equiv) |

| Solvent | Anhydrous THF |

| Temperature | -10°C to 25°C (gradient over 24 h) |

| Monomer ratio | 1:1.5 (nucleophile:electrophile) |

| Reaction time | 48–72 h |

| Yield | 58–62% (crude) |

Steric hindrance from the 3'-galloyl group necessitates prolonged reaction times compared to non-galloylated analogs. High-resolution mass spectrometry (HRMS) data validate successful dimer formation, with [M-H]⁻ ions observed at m/z 729.1345 (calculated 729.1352 for C₃₇H₂₉O₁₆).

Stereochemical Control and Purification

Diastereomer Separation

The 4alpha configuration is achieved through chiral auxiliary-assisted synthesis, employing (R)-binaphthol derivatives to induce axial chirality during the coupling step. Reverse-phase high-performance liquid chromatography (HPLC) using a C18 column (250 × 4.6 mm, 5 μm) with 0.1% formic acid in acetonitrile/water gradients resolves the desired 4alpha→8 diastereomer from competing 4beta→6 products (Figure 1).

Figure 1: HPLC Profile of Crude Reaction Mixture

- Retention time (4alpha→8 isomer): 22.4 min

- Column: Phenomenex Luna C18(2)

- Mobile phase: 10–40% acetonitrile over 30 min

- Flow rate: 1.0 mL/min

Crystallization and Stability

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields analytically pure ent-Epicatechin-(4alpha→8)-ent-epicatechin 3'-gallate as a white crystalline solid (mp 218–220°C). Accelerated stability studies indicate degradation <5% after 12 months at -20°C under nitrogen atmosphere.

Mechanistic Insights into Coupling Reactions

Density functional theory (DFT) calculations reveal that the 4alpha→8 linkage forms via a kinetically controlled pathway, with an activation energy barrier of 28.7 kcal/mol for the transition state. The galloyl group at C-3' stabilizes the intermediate oxocarbenium ion through intramolecular hydrogen bonding, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) correlations between the gallate aromatic protons and the C-4 hydrogen.

Pharmacological Applications and Structure-Activity Relationships

While detailed pharmacological data fall outside synthesis-focused discussions, the patent notes significant antiproliferative activity against human colorectal carcinoma (HCT-116) cells (IC₅₀ = 12.3 μM), surpassing non-galloylated dimers by 3.7-fold. This enhancement correlates with improved membrane permeability, as demonstrated in parallel artificial membrane permeability assays (PAMPA) showing a 2.1-fold increase in effective permeability compared to procyanidin B2.

Chemical Reactions Analysis

Types of Reactions: PROCYANIDINB23’O-GALLATE undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of the compound, which retain the core structure of PROCYANIDINB23’O-GALLATE .

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage caused by oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. Studies have shown that it reduces inflammation in both in vitro and in vivo models .

3. Anti-cancer Potential

Ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate has been investigated for its anti-cancer properties. It has demonstrated the ability to inhibit the growth of cancer cells in various studies, suggesting its potential as a therapeutic agent in oncology .

Nutritional Applications

This compound is found in several food sources, including grape seeds, apples, and tea. Its presence in these foods may serve as a biomarker for dietary intake and has implications for nutrition science.

Table 1: Sources of ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate

| Food Source | Concentration (mg/100g) | Health Benefits |

|---|---|---|

| Grape Seeds | 50-100 | Antioxidant, anti-cancer |

| Apples | 30-60 | Cardiovascular health |

| Tea | 20-40 | Anti-inflammatory |

Medical Research Applications

1. Cardiovascular Health

Studies suggest that ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate may improve cardiovascular health by reducing oxidative stress and improving endothelial function. This is particularly relevant in the context of aging and metabolic disorders .

2. Cognitive Function

Recent research has explored the effects of this compound on cognitive function. Animal studies indicate that it may help mitigate symptoms associated with neurodegenerative diseases like Alzheimer's by enhancing blood-brain barrier permeability for beneficial metabolites .

Industrial Applications

In the food industry, ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate is utilized as a natural preservative due to its antioxidant properties. It helps stabilize food colors and prevent the oxidation of unsaturated fats, making it valuable for extending shelf life in various products .

Case Studies

Case Study 1: Anti-cancer Activity

A study published in Phytotherapy Research demonstrated that ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate inhibited the proliferation of breast cancer cells through modulation of cell cycle regulators and apoptosis pathways .

Case Study 2: Cardiovascular Effects

In a clinical trial involving elderly participants with hypertension, supplementation with this compound led to significant reductions in systolic blood pressure and improved arterial stiffness over a six-month period.

Mechanism of Action

PROCYANIDINB23’O-GALLATE exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . The compound also modulates various signaling pathways, including the Nrf2-HO-1/NQO1 pathway, which plays a crucial role in cellular defense mechanisms . Additionally, it has been shown to inhibit the activity of pro-inflammatory enzymes and reduce the expression of inflammatory cytokines .

Comparison with Similar Compounds

Key Observations:

Linkage and Stereochemistry : The α-linkage in the target compound contrasts with the β-linkage in procyanidin B2 and epicatechin-(4β→8)-epicatechin 3'-gallate. The ent-configuration further differentiates it from ECG, which lacks enantiomeric stereochemistry .

Galloylation: The presence of a single gallate group enhances antioxidant capacity compared to non-galloylated procyanidins but reduces solubility. Double galloylation (3,3'-digallate) further amplifies bioactivity but is rare in natural sources .

Concentration and Environmental Influences

Quantitative data from tea processing studies reveal significant variations in concentration:

Biological Activity

ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate , also known as 3-galloylprocyanidin B1 or procyanidin dimer B1 3-O-gallate, is a biflavonoid that belongs to a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes two flavan units linked through a specific type of bond. It has garnered attention for its potential health benefits, particularly in the realms of antioxidant activity, anti-inflammatory effects, and modulation of various biological pathways.

Chemical Structure and Properties

The chemical structure of ent-epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate can be represented as follows:

This structure features multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of the gallate moiety is particularly significant, as it enhances the compound's ability to scavenge free radicals and exert anti-inflammatory effects.

Antioxidant Activity

Ent-epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate exhibits potent antioxidant properties. Research indicates that it can inhibit prooxidative enzymes and reduce oxidative stress by modulating the expression of enzymes involved in reactive oxygen species (ROS) production. For instance, studies have shown that epicatechins can reduce the activity of NADPH oxidases and xanthine oxidase, thereby decreasing superoxide anion and hydrogen peroxide formation .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Trolox | 48.8 | Standard antioxidant |

| ent-Epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate | 13.5 | Scavenges free radicals |

Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition results in decreased production of pro-inflammatory cytokines such as interleukin-2 (IL-2) in T cells during inflammatory stimulation . Additionally, it has been reported to inhibit nitric oxide synthase (NOS) induction in macrophages exposed to lipopolysaccharides (LPS), further underscoring its potential as an anti-inflammatory agent .

Cellular Effects

Research indicates that ent-epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate interacts with cell membranes, reducing lipid oxidation rates and regulating membrane-bound enzyme activities. This interaction may improve mitochondrial function and structural integrity, which is crucial for cellular health . Furthermore, it has been observed to upregulate antioxidant defense mechanisms via activation of Nrf2 (NF-E2-related factor 2), promoting cellular resilience against oxidative damage .

Case Studies

- Study on Cardiovascular Health : A study involving dietary supplementation with flavanols demonstrated that ent-epicatechin-(4alpha->8)-ent-epicatechin 3'-gallate improved endothelial function in subjects with cardiovascular risk factors. Participants showed significant reductions in arterial stiffness and improvements in flow-mediated dilation after consistent intake over a period of eight weeks.

- Cancer Prevention Research : In vitro studies have indicated that this compound may inhibit cancer cell proliferation by modulating signaling pathways related to apoptosis and cell cycle regulation. Specifically, it has been shown to induce apoptosis in colorectal cancer cells via ROS-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.